
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group attached to a dimethylphenoxy moiety, which is further connected to a methylpropanoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,6-dimethylphenol to introduce the bromomethyl group. This is followed by a reaction with ethyl 2-methylpropanoate under suitable conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The bromination step can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The esterification step typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary alcohols.
Scientific Research Applications
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenoxy moiety that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but contains an acrylate group instead of a phenoxy moiety.
2,4-Bis(halomethyl)quinoline: Contains halomethyl groups but is based on a quinoline structure.
Ethyl 2-(chloromethyl)quinoline-3-carboxylate: Similar halomethyl functionality but with a quinoline core.
Uniqueness
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is unique due to its combination of a bromomethyl group with a dimethylphenoxy moiety and a methylpropanoate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H21BrO3 |
|---|---|
Molecular Weight |
329.23 g/mol |
IUPAC Name |
ethyl 2-[4-(bromomethyl)-2,6-dimethylphenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrO3/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8H,6,9H2,1-5H3 |
InChI Key |
BYLJCJUQLSKWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



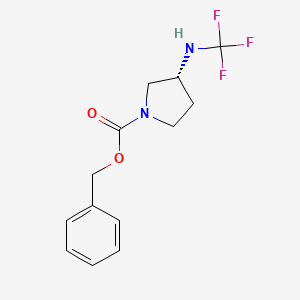
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

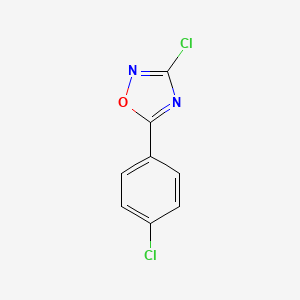

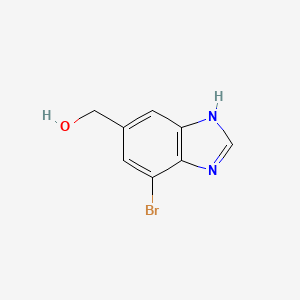
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
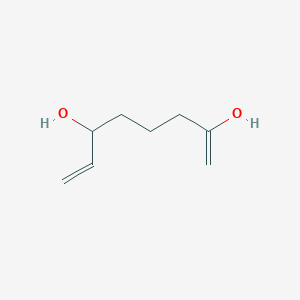
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
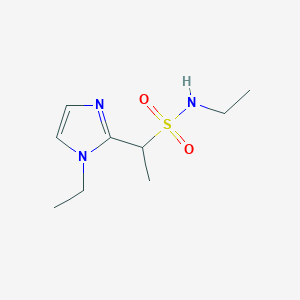
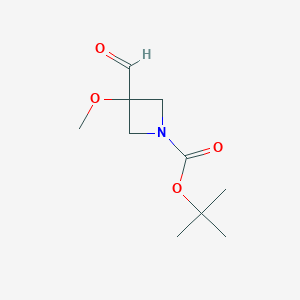
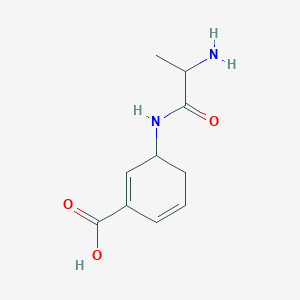
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
